4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide
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Overview
Description
4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various scientific research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2,5-dichloroaniline with benzoyl chloride under basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzamide core with cyclopentylmethylamine and a suitable sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially leading to the cleavage of the sulfamoyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a tool for studying biological processes, potentially as an inhibitor or activator of specific enzymes.
Medicine: Potential therapeutic applications, though specific uses would require further research.
Industry: Possible use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide: can be compared with other benzamides and sulfonamides.
N-(2,5-dichlorophenyl)-4-(N-methylsulfamoyl)benzamide: Similar structure but lacks the cyclopentyl group.
4-(N-cyclopentyl-N-methylsulfamoyl)benzamide: Similar structure but lacks the dichlorophenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3S/c1-23(15-4-2-3-5-15)27(25,26)16-9-6-13(7-10-16)19(24)22-18-12-14(20)8-11-17(18)21/h6-12,15H,2-5H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFFBUWETRPPCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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